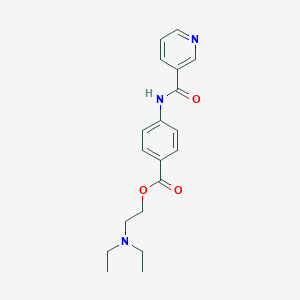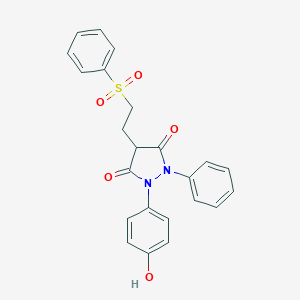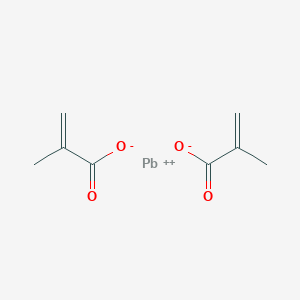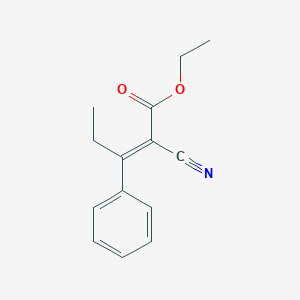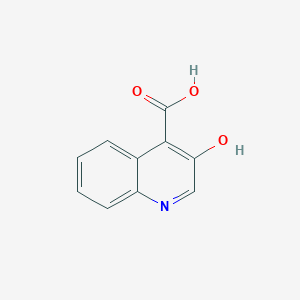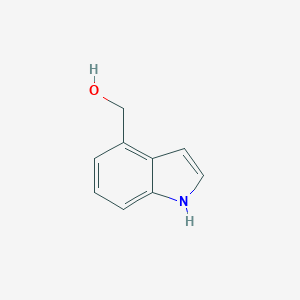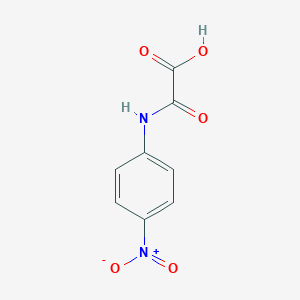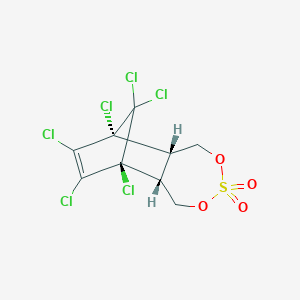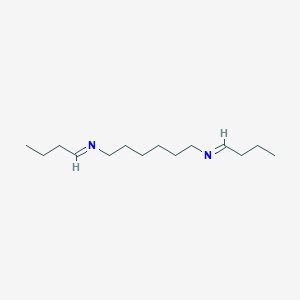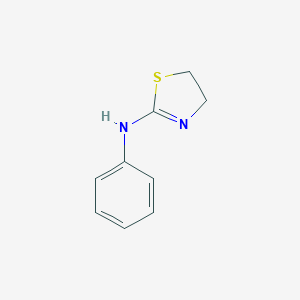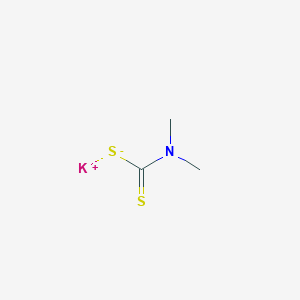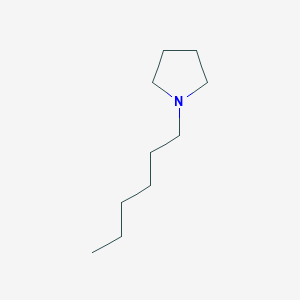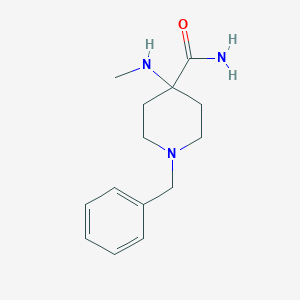![molecular formula C11H14N2O4 B086225 [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate CAS No. 13684-83-8](/img/structure/B86225.png)
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate is a bioactive chemical compound. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry . This compound is characterized by its unique structure, which includes a carbanilic acid moiety, a hydroxy group at the meta position, a methyl ester, and an ethylcarbamate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate typically involves the esterification of carbanilic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of solvents like DMSO and PEG300, along with surfactants like Tween 80, can aid in the solubilization and reaction efficiency .
化学反応の分析
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and carbamates.
科学的研究の応用
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bioactive compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system .
類似化合物との比較
Similar Compounds
- Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, methyl ester, hexylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate
Uniqueness
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylcarbamate ester group, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects .
特性
CAS番号 |
13684-83-8 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-12-10(14)17-9-6-4-5-8(7-9)13-11(15)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
InChIキー |
HRKGVLTUVUHJPJ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
正規SMILES |
CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
| 13684-83-8 | |
同義語 |
m-[(Ethylcarbamoyl)oxy]carbanilic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


